Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method includes the following steps:
Bromination: The starting material, 6,7-dihydro-5H-cyclopenta[b]pyridine, is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3-position.
Esterification: The brominated intermediate is then reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrogenated product.
Oxidation: Oxidative conditions can modify the pyridine ring or the ethyl ester group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or dimethyl sulfoxide) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as ethyl 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate.
Reduction: Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate.
Oxidation: Products may include carboxylic acids or ketones derived from the original ester group.
Applications De Recherche Scientifique
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate can be compared with other brominated pyridine derivatives:
Ethyl 3-bromo-5H-pyrido[4,3-b]indole-7-carboxylate: Similar structure but with an indole ring, offering different biological activities.
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an ethyl ester group, which confer distinct chemical and biological properties.
Activité Biologique
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS No. 1956356-41-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, along with relevant research findings and data.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂BrN₁O₂ |
Molecular Weight | 270.12 g/mol |
Boiling Point | Not available |
Storage Conditions | Inert atmosphere, 2-8°C |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to the cyclopenta[b]pyridine structure. For instance, a derivative exhibited a minimum inhibitory concentration (MIC) against Escherichia coli of 50 mg/mL, indicating moderate antibacterial activity . Furthermore, related compounds demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity.
Case Study: Antibacterial Efficacy
- Compound Tested : Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.
- Target Bacteria : E. coli, Staphylococcus aureus, Streptococcus agalactiae.
- Results :
Anticancer Activity
The cyclopenta[b]pyridine scaffold has also been investigated for its anticancer properties. Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.
Research Findings on Anticancer Activity
- A study assessed various derivatives for their cytotoxic effects on cancer cell lines.
- Compounds were found to inhibit cell growth significantly at concentrations as low as 10 µM.
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into bacterial membranes, leading to cell lysis.
Propriétés
IUPAC Name |
ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-11(14)9-4-3-7-5-8(12)6-13-10(7)9/h5-6,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCDHTZAHVNATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.